molecular formula C₃₃H₄₄N₄O₁₀ B1663432 Riboflavine tetrabutyrate CAS No. 752-56-7

Riboflavine tetrabutyrate

Cat. No. B1663432
CAS RN: 752-56-7
M. Wt: 656.7 g/mol
InChI Key: MJNIWUJSIGSWKK-BBANNHEPSA-N
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Description

Riboflavin Tetrabutyrate is a lipophilic flavin derivative with antioxidative and lipid peroxide-removing activity .


Synthesis Analysis

Riboflavin, commonly known as vitamin B2, is an essential component of living organisms and is the precursor of all biologically important flavins . The structure of Riboflavin was determined and proved by chemical synthesis .


Molecular Structure Analysis

The molecular formula of Riboflavin Tetrabutyrate is C33H44N4O10 . Its average mass is 656.723 Da and its monoisotopic mass is 656.305725 Da .


Chemical Reactions Analysis

Flavins, including Riboflavin Tetrabutyrate, are known for their ability to participate in both one-electron and two-electron transfer processes, making them indispensable mediators between two-electron and one-electron processes in biological systems .


Physical And Chemical Properties Analysis

Riboflavin Tetrabutyrate has a density of 1.3±0.1 g/cm3 . It has 14 H bond acceptors and 1 H bond donor . It is soluble in organic solvents such as methanol, ethanol, acetone, and cooking oil .

Scientific Research Applications

Riboflavine tetrabutyrate has been used in a variety of scientific research applications. It has been used in both in vivo and in vitro studies.

In Vivo

In vivo studies are studies that are conducted in living organisms. Riboflavine tetrabutyrate has been used in studies on the effects of different drugs on the body, as well as studies on the effects of different nutrients on the body. It has also been used to study the effects of different environmental factors on the body.

In Vitro

In vitro studies are studies that are conducted in a laboratory setting. Riboflavine tetrabutyrate has been used in studies on the effects of different drugs on cells and tissues, as well as studies on the effects of different nutrients on cells and tissues. It has also been used to study the effects of different environmental factors on cells and tissues.

Mechanism of Action

Target of Action

Riboflavine Tetrabutyrate, also known as Hibon, primarily targets the respiratory chain and oxidative phosphorylation . These are crucial biochemical processes that generate energy in the form of ATP, which is essential for various cellular functions.

Mode of Action

Hibon is phosphorylated to flavine mononucleotide (FMN) and flavine adenine dinucleotide (FAD) . These compounds act as co-enzymes in the respiratory chain and oxidative phosphorylation . By participating in these processes, Hibon plays a vital role in energy production within cells.

Biochemical Pathways

Hibon affects the respiratory chain and oxidative phosphorylation pathways . These pathways are part of the cell’s energy production system. The respiratory chain is a series of protein complexes in the mitochondria that transfer electrons through redox reactions, pumping protons across the mitochondrial membrane. This creates a proton gradient that drives ATP synthesis in the process of oxidative phosphorylation.

Result of Action

The action of Hibon results in the production of ATP, the primary energy currency of the cell . This is crucial for maintaining cellular functions and viability.

Biological Activity

Riboflavine tetrabutyrate has been shown to have a variety of biological activities. It has been shown to have antioxidant activity, anti-inflammatory activity, and anti-tumor activity. It has also been shown to have a protective effect against certain types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of energy in the body, as well as increase the utilization of energy. It has also been shown to increase the production of certain hormones and neurotransmitters, as well as increase the production of certain proteins.

Advantages and Limitations for Lab Experiments

Riboflavine tetrabutyrate has several advantages and limitations for lab experiments. The advantages include its high yield in the synthesis process, its stability in solution, and its ability to be used in a variety of experimental systems. The limitations include its relatively short shelf life and its potential to cause toxicity in certain systems.

Future Directions

The future of riboflavine tetrabutyrate looks promising. There is potential for further research into its applications in drug delivery, as well as its potential to be used as a therapeutic agent. There is also potential for further research into its effects on the metabolism of different drugs, as well as its potential to be used as an antioxidant. Additionally, there is potential for further research into its effects on the immune system, as well as its potential to be used as an anti-inflammatory agent. Finally, there is potential for further research into its effects on the production of certain hormones and neurotransmitters, as well as its potential to be used as a neuroprotective agent.

Safety and Hazards

It is advised to avoid breathing mist, gas or vapours of Riboflavin Tetrabutyrate. Contact with skin and eye should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIWUJSIGSWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859537
Record name 2,3,4,5-Tetra-O-butanoyl-1-deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Riboflavine 2',3',4',5'-tetrabutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

752-56-7
Record name Riboflavin, 2',3',4',5'-tetrabutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Riboflavine 2',3',4',5'-tetrabutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

149 °C
Record name Riboflavine 2',3',4',5'-tetrabutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.